3,3',5,5'-Tetrachlorobiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water varies because Aroclors are variable mixtures.

In water: 0.017 ppm

In water, 54 ug/L at 25 °C

Chlorinated biphenyls are soluble in many organic solvents, particularly when heated...

Canonical SMILES

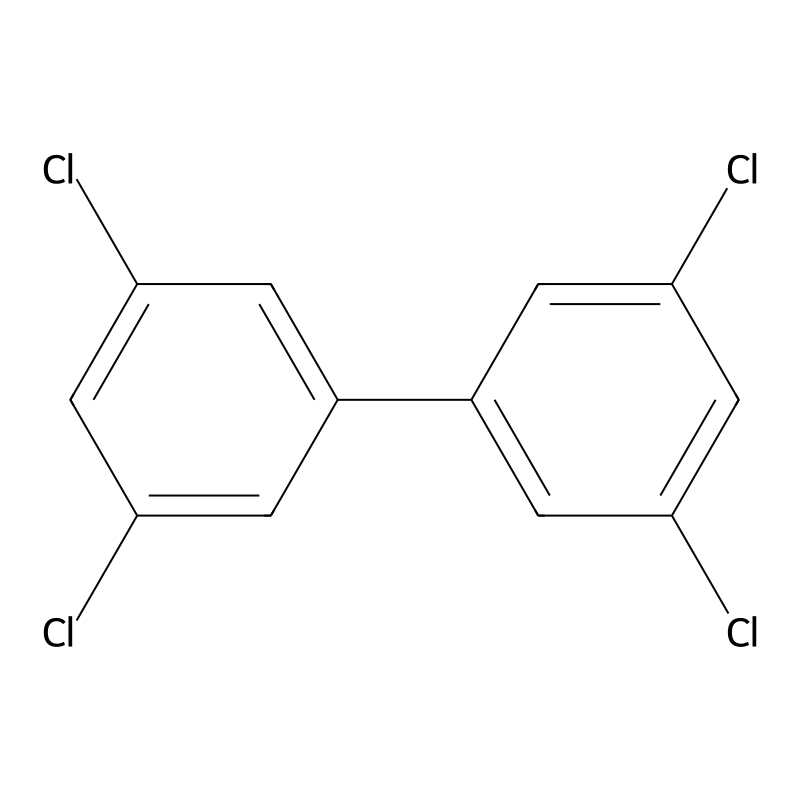

3,3',5,5'-Tetrachlorobiphenyl is a member of the polychlorinated biphenyl class, characterized by its biphenyl structure with chlorine atoms substituted at the 3, 3', 5, and 5' positions. This compound has the molecular formula C₁₂H₆Cl₄ and is known for its complex chemical behavior and potential environmental and health impacts. It is primarily studied as a model compound for understanding the properties and reactivity of chlorinated biphenyls, which have been widely used in industrial applications but are now recognized as environmental pollutants due to their persistence and toxicity .

4-CB is classified as a persistent organic pollutant (POP) due to its environmental persistence, bioaccumulation potential, and adverse effects on human health and wildlife.

- Toxicity: Studies suggest potential links between PCB exposure and various health problems, including some cancers, developmental issues, and neurological effects []. The specific toxicity of 4-CB compared to other PCBs is still being investigated [].

- Flammability: PCBs, including 4-CB, are combustible but have a high flash point (temperature required for ignition).

- Reactivity: Relatively unreactive under most conditions.

Environmental Contaminant:

3,3',5,5'-Tetrachlorobiphenyl (TCB) is a specific type of polychlorinated biphenyl (PCB) []. PCBs are a group of man-made organic chemicals that were widely used in various industrial applications such as electrical transformers and capacitors until their production was banned in the late 1970s due to environmental and health concerns []. Their chemical stability and resistance to degradation have led to their persistence in the environment, causing them to be classified as persistent organic pollutants (POPs) []. Research on TCB often focuses on its presence and effects within the environment.

- Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate .

- Reduction: Reduction reactions can convert the compound into less chlorinated biphenyls or biphenyl-4,4'-diol, utilizing reducing agents such as sodium borohydride .

- Substitution: The chlorine atoms in this compound can be substituted with various functional groups (e.g., hydroxyl or amino groups) through nucleophilic substitution reactions .

These reactions are significant for understanding the compound's behavior in biological systems and its environmental fate.

Research indicates that 3,3',5,5'-Tetrachlorobiphenyl exhibits biological activity that can affect various physiological processes. It has been shown to interact with estrogen sulfotransferase, an enzyme involved in the metabolism of estrogens. This interaction suggests potential endocrine-disrupting effects, which could lead to alterations in hormone levels and associated health risks . Additionally, studies have indicated that metabolites of this compound may exhibit greater toxicity than the parent compound itself, raising concerns about its impact on human health and ecosystems .

The synthesis of 3,3',5,5'-Tetrachlorobiphenyl typically involves the chlorination of biphenyl-4,4'-diol. The reaction conditions—including temperature, solvent choice, and catalyst—can be optimized to achieve desired yields and purity levels. This process allows for the selective introduction of chlorine atoms at specific positions on the biphenyl framework .

This compound has several applications across various fields:

- Scientific Research: It serves as a model compound for studying chlorinated biphenyls' reactivity and properties .

- Biological Studies: Researchers use it to investigate the effects of chlorinated biphenyls on biological systems and their interactions with enzymes and receptors .

- Industrial Use: It is employed in developing materials with specific properties, such as flame retardants and plasticizers .

Interaction studies have focused on how 3,3',5,5'-Tetrachlorobiphenyl affects biological systems. For example, it has been shown to influence gene expression related to oxidative stress and metabolic pathways in human cells. These studies are crucial for understanding the toxicological profiles of chlorinated biphenyls and their metabolites .

3,3',5,5'-Tetrachlorobiphenyl shares structural similarities with other chlorinated biphenyls but is unique due to its specific substitution pattern. Here are some comparable compounds:

| Compound Name | Chlorine Positions | Unique Features |

|---|---|---|

| 3,3',5,5'-Tetrachlorobiphenyl | 3, 3', 5, 5' | Hydroxyl groups present; significant biological activity |

| 2,3',3',5-Tetrachlorobiphenyl | 2, 3', 3', 5 | Different substitution pattern; less toxic |

| Biphenyl-4,4'-diol | None | Lacks chlorine; serves as a precursor |

The uniqueness of 3,3',5,5'-Tetrachlorobiphenyl lies in its combination of chlorine atoms and hydroxyl groups that confer specific chemical reactivity and biological properties not found in other similar compounds .

Physical Description

Color/Form

Lower chlorinated Aroclors (1221, 1232, 1016, 1242, and 1248) are colorless mobile oils. Increasing chlorine content results in mixtures taking on the consistency of viscous liquids (Aroclor 1254) or sticky resins (Aroclors 1260 and 1262). Arclors 1268 and 1270 are white powders.

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

193-196 °C (Cleveland open cup)

Heavy Atom Count

Density

Odor

Decomposition

Melting Point

UNII

Mechanism of Action

Vapor Pressure

Impurities

Found 2 mg chlorinated dibenzofuran/g Aroclor 1248 as impurity.

Chlorinated dibenzofurans /tetra-, penta-, and hexa-PDCFs /were identified in all Aroclor preparations /1248, 1254, 1260/ except Aroclor 1016 /at levels from 0.8 to 2 ppm/.

Polychlorinated naphthalenes have also been identified in ... /Aroclor 1248/.

Clorinated dibenzofuran congener levels in ppm: Cl4, 0.4; Cl5, 2.3; 2,3,7,8-TCDF, 0.2; 2,3,4,7,8-PECDF, 0.8.

Absorption Distribution and Excretion

In monkeys, a single dose of 1.5 or 3.0 g/kg Aroclor 1248 resulted in a dose-dependent liver concentration of Aroclor 1248 (25 or 53 ug/g) 2 times higher than that found in the kidney (12 or 27 ug/g) and brain (17 or 28 ug/g) 4 days after dosing. This difference was greatly increased 14 days after treatment due to both a reduction in kidney and brain concentration and an increase in liver concentration. The blood levels of Aroclor 1254 increased rapidly in monkeys during 10 months of treatment (from approximately 1.2 ug/g at time zero to about 100 ug/g in the high-dose group) with doses between 20 and 80 ug/kg/day, but this increase leveled off during the remaining 27 months of treatment. A dose of 5 ug/kg/day induced only a slight increase in blood PCB levels during the total treatment period of 37 months. When the data were expressed as relative concentration, it appeared that absorption and bioaccumulation were dose-dependent. However, the concentration/dose levels were, to some extent, affected by background PCB levels of the control group, which would have a greater impact on the relative concentrations of the lowest dose groups rather than on the higher dose groups.

4 wk after ip injection of 1 g Aroclor 1248 into rats, adipose tissue contained 338 ug tetrachlorinated biphenyl (TCB) residues/g, and there was a shift to pentachlorobiphenyls and hexachlorobiphenyls (up to 63%) in chromatographic and spectrometric analysis patterns of residue. Only 5% of higher chlorinated components were present in the TCB admin.

Over 90% of a single oral dose (1.5 or 3.0 g/kg body weight) of Aroclor 1248 was absorbed from the gastrointestinal tract of monkeys as determined by chromatographic analysis of excreta. The major route was by biliary excretion into the gastrointestinal tract. By the 14th day after PCB administration, 5.6% of the original dose had been eliminated in the urine and feces.

Wikipedia

Drug Warnings

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Method: EPA-NERL 505; Procedure: gas chromatography with electron capture detector; Analyte: Aroclor 1248; Matrix: finished drinking water, drinking water during intermediate stages of treatment, and the raw source water; Detection Limit: 0.102 ug/L.

Method: EPA-NERL 508A; Procedure: gas chromatography with electron capture detector; Analyte: Aroclor 1248; Matrix: finished drinking water, raw source water, or drinking water in any treatment stage; Detection Limit: 0.15 ug/L.

Method: EPA-NERL 525.2; Procedure: gas chromatography/mass spectrometry; Analyte: Aroclor 1248; Matrix: finished drinking water, source water, or drinking water in any treatment stage; Detection Limit: 0.038 ug/L.

For more Analytic Laboratory Methods (Complete) data for Aroclor 1248 (11 total), please visit the HSDB record page.

Storage Conditions

Drums, transformers, and other containers should be frequently inspected for leakage. Store in a cool, dry, well-ventilated location. Detached storage must be used. /Polychlorinated biphenyls/

PCB material should be stored in closed containers, in ventilated areas ... PCB's should be handled in isolated areas of the plant, where efficient ventilation systems remove airborne PCB's. ... /Polychlorinated biphenyls/